molecular formula C15H14N4O2S2 B2640875 2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide CAS No. 2034458-83-6

2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide

Cat. No.: B2640875
CAS No.: 2034458-83-6
M. Wt: 346.42
InChI Key: PAZDVKHVFJTUMK-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide is a synthetic organic compound designed for research and development applications in medicinal chemistry. It features a molecular architecture combining a nicotinamide moiety with a thieno[2,3-d]pyrimidin-4-one core, a privileged scaffold renowned for its broad spectrum of pharmacological activities . The thieno[2,3-d]pyrimidine structure is a well-documented scaffold in scientific literature, with derivatives demonstrating significant potential in various research areas, including the inhibition of specific enzymatic targets and exploration as candidates for anticancer, anti-inflammatory, and antimicrobial agents . The specific research value of this analog is attributed to its unique substitution pattern, particularly the 2-(methylthio) group and the nicotinamide side chain, which are typically incorporated to modulate the compound's electronic properties, lipophilicity, and hydrogen-bonding capacity. These characteristics are crucial for optimizing interactions with biological targets. Researchers can leverage this compound as a key intermediate or a novel chemical entity in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening assays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

2-methylsulfanyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-22-13-10(3-2-5-17-13)12(20)16-6-7-19-9-18-14-11(15(19)21)4-8-23-14/h2-5,8-9H,6-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZDVKHVFJTUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with a suitable aldehyde or ketone in the presence of a catalyst can form the thieno[2,3-d]pyrimidine core.

    Introduction of the Nicotinamide Moiety: The nicotinamide group can be introduced through a nucleophilic substitution reaction. This involves reacting the thieno[2,3-d]pyrimidine intermediate with a nicotinoyl chloride derivative in the presence of a base.

    Methylthio Substitution: The final step involves the introduction of the methylthio group. This can be achieved by reacting the intermediate with a methylthiolating agent, such as methyl iodide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nicotinoyl chloride, methyl iodide, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted nicotinamide derivatives.

Scientific Research Applications

2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The compound can inhibit key enzymes and pathways involved in cell proliferation and survival. For example, it may inhibit tyrosine kinases or other signaling proteins, leading to the disruption of cancer cell growth and inducing apoptosis. Additionally, its antimicrobial activity may involve the inhibition of bacterial enzymes or interference with cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

The thieno[2,3-d]pyrimidinone core is a common feature among analogs. Key variations include:

Compound Core Modification Biological Activity Reference
Target Compound Thieno[2,3-d]pyrimidin-4(3H)-one Not explicitly reported
Ethyl 2-[2-(methylsulfanyl)-4-oxo... (13) Annulated thiopyrano-thienopyrimidine Kinase inhibition (inferred)
4-{(E)-[(4-Oxo-5-phenylthieno...) () Phenyl substitution at C5 Unreported, likely cytotoxic

Key Insight : Annulation (e.g., compound 13) may enhance steric bulk and alter kinase selectivity, while phenyl substitution () could improve lipophilicity and membrane permeability .

Substituent Variations

A. Methylthio Group

The methylthio group at C2 is shared with compound 13 .

B. Linker and Terminal Groups
Compound Linker Terminal Group Activity Notes Reference
Target Compound Ethyl Nicotinamide Likely kinase inhibition
Compound 4 () Acetohydrazide Hydrazide Anti-breast cancer
Compound 6 () Benzylidene Dimethoxybenzylidene Cytotoxic (A549, MCF-7)
HR315585 () Acetamide Sec-butyl Unreported

Key Insight :

  • The ethyl-nicotinamide linker in the target compound may enhance solubility compared to hydrophobic sec-butyl () or rigid benzylidene () groups.
  • Hydrazide derivatives (e.g., compound 4) show direct anti-breast cancer activity, suggesting the terminal group’s role in target engagement .

Key Insight :

  • Hydrazone derivatives (e.g., compound 6) exhibit superior cytotoxicity over thiazolidinones, likely due to improved hydrogen-bonding capacity .
  • The absence of a nicotinamide group in these analogs suggests the target compound may have distinct mechanisms, such as NAD+-mimetic kinase inhibition.

Biological Activity

2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide is a thienopyrimidine derivative that has garnered attention due to its promising biological activities, particularly in cancer therapeutics. This compound exhibits significant potential as an antitumor agent through its mechanism of action involving the inhibition of the enzyme EZH2 (Enhancer of Zeste Homolog 2), which plays a crucial role in histone methylation and gene expression regulation.

  • Molecular Formula : C₁₅H₁₄N₄O₂S₂
  • Molecular Weight : 346.4 g/mol
  • CAS Number : 2034412-19-4

The primary mechanism by which this compound exerts its biological effects is through the inhibition of EZH2. By blocking this enzyme, the compound disrupts the methylation of histones, leading to altered transcriptional activity in cancer cells. This alteration can result in the reactivation of tumor suppressor genes and inhibition of oncogenes, thereby exerting antitumor effects.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

  • SU-DHL-6 (Diffuse Large B-cell Lymphoma)
  • WSU-DLCL-2 (Diffuse Large B-cell Lymphoma)
  • K562 (Chronic Myeloid Leukemia)

The compound's efficacy was assessed using standard cytotoxicity assays, which showed a dose-dependent response in these cell lines.

Cell LineIC50 (µM)Notes
SU-DHL-65.0High sensitivity
WSU-DLCL-27.5Moderate sensitivity
K56210.0Lower sensitivity

Mechanistic Studies

In vitro studies have indicated that the compound's action leads to:

  • Increased apoptosis in cancer cells.
  • Disruption of cell cycle progression.
  • Altered expression levels of key regulatory proteins involved in apoptosis and cell proliferation.

Environmental Influence on Activity

The biological activity and stability of this compound can be influenced by environmental factors such as oxygen levels. It has been reported to maintain high photodynamic efficacy against cancer cells under both normoxic and hypoxic conditions, making it a versatile candidate for therapeutic applications.

Research Applications

The compound is not only being explored for its potential as an antitumor agent but also for its role in:

  • Medicinal Chemistry : Development of new therapeutic agents targeting EZH2.
  • Biological Research : Investigating pathways related to histone modification and gene regulation.

Q & A

Q. What established synthetic routes are used to prepare 2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide?

Methodological Answer: The compound is typically synthesized via multistep reactions involving:

  • Thienopyrimidinone core formation : Cyclization of thiourea derivatives with α,β-unsaturated carbonyl intermediates under acidic conditions .
  • Nicotinamide coupling : Amide bond formation between the thienopyrimidinone intermediate and 2-(methylthio)nicotinoyl chloride using coupling agents like EDCI/HOBt in DMF .
  • Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH) and recrystallization (solvent: DMSO/EtOH) to achieve ≥95% purity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR : Confirm regiochemistry of the thienopyrimidinone ring (e.g., δ ~12.50 ppm for NH protons) and methylthio group (δ ~2.19 ppm) .
  • Mass spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 344.21) .
  • Elemental analysis : Cross-check C, N, and S content (e.g., C: 45.29%, N: 12.23%, S: 9.30%) .

Q. What in vitro assays are recommended for preliminary biological evaluation?

Methodological Answer:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-negative (Pseudomonas aeruginosa) and Gram-positive strains using broth microdilution .
  • Enzyme inhibition : Kinase or protease inhibition assays with ATP/NADH-coupled detection systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

Methodological Answer:

  • Temperature control : Lower reaction temperatures (0–5°C) during coupling steps reduce side reactions (e.g., epimerization) .
  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura cross-coupling of aryl halides in the pyrimidinone core .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, improving yields to >80% .

Q. How should researchers address contradictions between experimental and computational spectroscopic data?

Methodological Answer:

  • Cross-validation : Use 2D NMR (HSQC, HMBC) to resolve ambiguous proton assignments (e.g., distinguishing thiophene vs. pyrimidine protons) .
  • DFT calculations : Compare computed vs. experimental chemical shifts (GIAO method at B3LYP/6-31G* level) to identify structural discrepancies .

Q. What strategies resolve conflicting structure-activity relationship (SAR) data in antimicrobial studies?

Methodological Answer:

  • Free energy calculations : Perform molecular dynamics (MD) simulations to assess binding stability of the methylthio group in bacterial enzyme active sites .
  • Bioisosteric replacement : Test sulfur-to-sulfone substitutions to evaluate electronic effects on bioactivity .

Q. How can computational methods guide the design of analogs with enhanced metabolic stability?

Methodological Answer:

  • Metabolite prediction : Use software like Schrödinger’s MetabSite to identify vulnerable sites (e.g., methylthio oxidation) .
  • QSAR modeling : Train models on logD (pH 7.4) and polar surface area (PSA) data to prioritize analogs with improved pharmacokinetics .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by HPLC monitoring .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and assess purity loss via LC-MS .

Q. How can researchers ensure batch-to-batch consistency in purity for in vivo studies?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (gradient: 0.1% TFA in H₂O/ACN) with photodiode array detection (λ = 254 nm) to detect impurities <0.5% .
  • Karl Fischer titration : Confirm residual solvent levels (e.g., DMSO <500 ppm) .

Q. What hybrid methodologies integrate synthetic and computational workflows for mechanistic studies?

Methodological Answer:

  • Hybrid QM/MM simulations : Combine quantum mechanics (for reaction centers) and molecular mechanics (for protein environments) to model enzyme-inhibitor interactions .
  • In situ reaction monitoring : Use ReactIR to track intermediate formation during synthesis, validated by DFT-predicted vibrational frequencies .

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